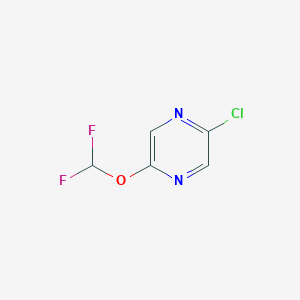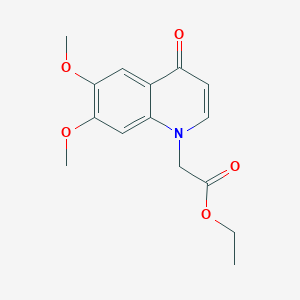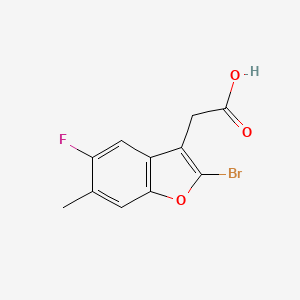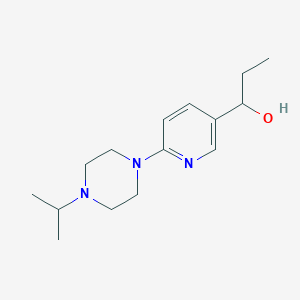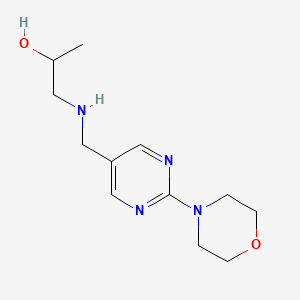
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is a complex organic compound that belongs to the class of amino alcohols. This compound features a morpholine ring fused with a pyrimidine ring, connected to a propanol chain via an amino linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved by reacting appropriate precursors such as 2-chloropyrimidine with morpholine under reflux conditions.
Alkylation: The pyrimidine derivative is then alkylated using a suitable alkylating agent like chloromethyl methyl ether.
Amination: The resulting intermediate undergoes amination with 2-amino-1-propanol under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application in medicinal chemistry.
Comparaison Avec Des Composés Similaires
2-Amino-2-methylpropan-1-ol: This compound shares structural similarities but differs in its functional groups and applications.
1-Amino-3-methoxypropan-2-ol: Another similar compound with variations in its side chains and functional groups.
Uniqueness: 1-(((2-Morpholinopyrimidin-5-yl)methyl)amino)propan-2-ol is unique due to its combination of a morpholine ring with a pyrimidine ring and a propanol chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H20N4O2 |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
1-[(2-morpholin-4-ylpyrimidin-5-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H20N4O2/c1-10(17)6-13-7-11-8-14-12(15-9-11)16-2-4-18-5-3-16/h8-10,13,17H,2-7H2,1H3 |
Clé InChI |
PJNYEERBUAROTM-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=CN=C(N=C1)N2CCOCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


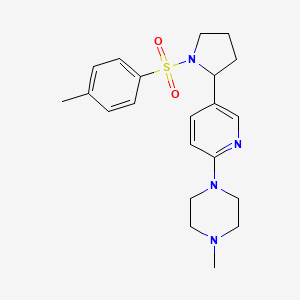

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
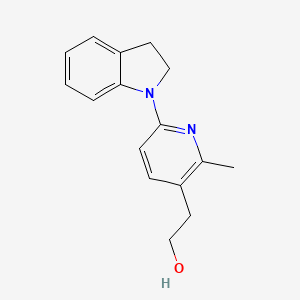
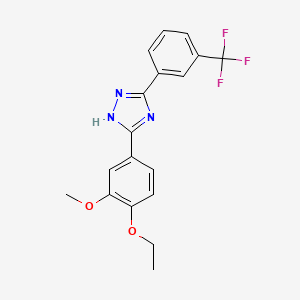
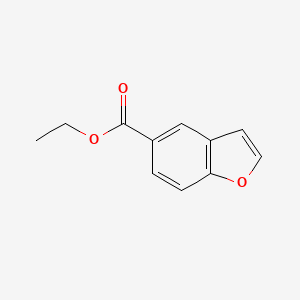
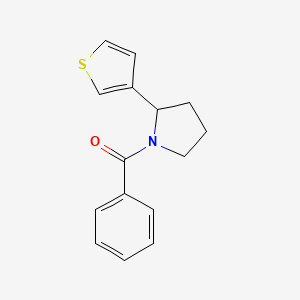
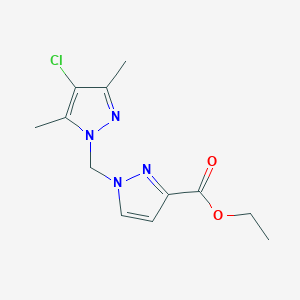
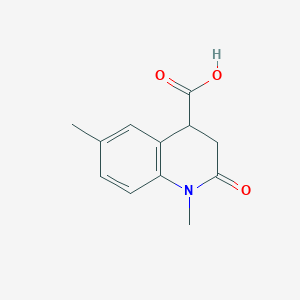
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
